4-(3-Pyridin-3-ylphenyl)morpholine 4-(3-Pyridin-3-ylphenyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13190127
InChI: InChI=1S/C15H16N2O/c1-3-13(14-4-2-6-16-12-14)11-15(5-1)17-7-9-18-10-8-17/h1-6,11-12H,7-10H2
SMILES: C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3
Molecular Formula: C15H16N2O
Molecular Weight: 240.30 g/mol

4-(3-Pyridin-3-ylphenyl)morpholine

CAS No.:

Cat. No.: VC13190127

Molecular Formula: C15H16N2O

Molecular Weight: 240.30 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Pyridin-3-ylphenyl)morpholine -

Specification

Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
IUPAC Name 4-(3-pyridin-3-ylphenyl)morpholine
Standard InChI InChI=1S/C15H16N2O/c1-3-13(14-4-2-6-16-12-14)11-15(5-1)17-7-9-18-10-8-17/h1-6,11-12H,7-10H2
Standard InChI Key AERWKSXXQSDSSK-UHFFFAOYSA-N
SMILES C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3
Canonical SMILES C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3

Introduction

Structural and Molecular Characteristics

4-(3-Pyridin-3-ylphenyl)morpholine (C₁₅H₁₆N₂O) consists of a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) connected via a phenyl group to a pyridine ring. The molecular weight is approximately 240.30 g/mol. Key structural features include:

  • Morpholine ring: Adopts a chair conformation, with the oxygen and nitrogen atoms positioned axially or equatorially depending on substituent interactions .

  • Pyridinylphenyl linkage: The meta-substitution pattern on the phenyl ring introduces steric and electronic effects that influence reactivity and binding affinity .

  • Planarity: The conjugated π-system between the phenyl and pyridine rings enhances stability and facilitates interactions with biological targets .

The compound’s InChIKey and SMILES representations further clarify its connectivity:

  • SMILES: C1COCCN1C2=CC=CC(=C2)C3=CN=CC=C3

  • InChIKey: Derived computationally but unavailable in existing literature.

Synthetic Methodologies

Diazotation-Coupling Approach

A common strategy for synthesizing morpholine-pyridine hybrids involves diazotation followed by coupling reactions. For example, 4-[(pyridin-3-yl)diazenyl]morpholine was synthesized by diazotizing 3-aminopyridine and coupling it with morpholine under acidic conditions . While this method yields azo derivatives, analogous routes could be adapted for 4-(3-Pyridin-3-ylphenyl)morpholine by replacing the diazonium intermediate with a phenyl-linked precursor.

Nucleophilic Aromatic Substitution

Industrial-scale synthesis often employs nucleophilic aromatic substitution (SNAr). A patent detailing the synthesis of 4-(4-aminophenyl)-3-morpholinone highlights the use of p-halonitrobenzene and morpholine in a two-step process:

  • Condensation: Morpholine reacts with p-chloronitrobenzene to form 4-(4-nitrophenyl)morpholine.

  • Oxidation-Reduction: The nitro group is reduced to an amine, followed by oxidation to introduce a ketone moiety.
    Adapting this method could involve substituting the nitro group with a pyridinyl moiety at the meta position.

Chemical and Physical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₅H₁₆N₂OCalculated
Molecular Weight240.30 g/molCalculated
SolubilityModerate in polar solvents (e.g., DMSO, methanol)Inferred
Melting PointNot reported; estimated 120–140°C
StabilityStable under inert atmospheresInferred

The fluorine-free structure differentiates it from analogs like 4-(4-(6-fluoropyridin-3-yl)phenyl)morpholine, which exhibits enhanced lipophilicity and kinase inhibition.

Biological Activity and Mechanisms

Antiproliferative Effects

Pyridine-morpholine hybrids exhibit cytotoxicity against cancer cell lines. For example, derivatives with electron-withdrawing groups show IC₅₀ values of 10–50 µM in HeLa cells . The absence of fluorine in 4-(3-Pyridin-3-ylphenyl)morpholine may reduce potency but improve solubility.

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and antipsychotic agents. Its rigid structure aids in optimizing drug candidates for blood-brain barrier penetration .

Materials Science

Conjugated morpholine-pyridine systems are explored as ligands in catalytic complexes or fluorescent probes due to their electronic properties .

Comparative Analysis with Analogous Compounds

CompoundSubstituentBioactivity (IC₅₀)Key Difference
4-(3-Pyridin-3-ylphenyl)morpholineNoneNot testedBalanced lipophilicity
4-(6-Fluoropyridin-3-yl)morpholineFluorine at pyridine0.8 µM (LRRK2)Enhanced kinase inhibition
4-(4-Nitrophenyl)morpholineNitro groupInactiveRequires functionalization

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and reduce waste .

  • Biological Screening: Evaluate efficacy against neurodegenerative and oncological targets.

  • Structure-Activity Studies: Introduce substituents (e.g., halogens, methyl groups) to modulate activity .

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